molecular formula C19H25NO5 B2617208 rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid CAS No. 2413365-19-0

rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid

Cat. No.: B2617208
CAS No.: 2413365-19-0
M. Wt: 347.411
InChI Key: USAPNTFZUZETPN-APWZRJJASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid is a complex organic compound with a molecular weight of 347.41 g/mol . It is characterized by its indeno[1,2-b]pyrrol structure, which is a fused bicyclic system. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the indeno[1,2-b]pyrrol core: This is achieved through a series of cyclization reactions.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions.

Chemical Reactions Analysis

rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetic acid moiety.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indeno[1,2-b]pyrrol core. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar compounds to rac-2-[(3aR,8bS)-1-[(tert-butoxy)carbonyl]-7-methoxy-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrol-3a-yl]acetic acid include:

These compounds share similar structural features but differ in specific functional groups or stereochemistry, which can lead to differences in their chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(3aR,8bS)-7-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,8b-tetrahydroindeno[1,2-b]pyrrol-3a-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-8-7-19(11-15(21)22)10-12-5-6-13(24-4)9-14(12)16(19)20/h5-6,9,16H,7-8,10-11H2,1-4H3,(H,21,22)/t16-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAPNTFZUZETPN-APWZRJJASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1C3=C(C2)C=CC(=C3)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@]2([C@H]1C3=C(C2)C=CC(=C3)OC)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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